molecular formula C23H29N3O6S B14960886 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960886
M. Wt: 475.6 g/mol
InChI Key: JNFAYVYPJITJKN-UHFFFAOYSA-N
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Description

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamoyl group, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-[(3-ethoxypropyl)sulfamoyl]phenylamine, which is then reacted with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Additionally, quality control measures are implemented to monitor the consistency and quality of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H29N3O6S/c1-3-32-14-4-13-24-33(29,30)21-11-5-18(6-12-21)25-23(28)17-15-22(27)26(16-17)19-7-9-20(31-2)10-8-19/h5-12,17,24H,3-4,13-16H2,1-2H3,(H,25,28)

InChI Key

JNFAYVYPJITJKN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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